2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
Description
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c26-22-13-17-3-1-2-4-19(17)23-25(22)15-16-7-9-24(10-8-16)31(27,28)18-5-6-20-21(14-18)30-12-11-29-20/h5-6,13-14,16H,1-4,7-12,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDLZEUOWJSMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps:
Formation of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: This intermediate is synthesized by reacting 2,3-dihydro-1,4-benzodioxine with chlorosulfonic acid.
Nucleophilic Substitution: The sulfonyl chloride intermediate reacts with piperidine to form the sulfonyl piperidine derivative.
Coupling Reaction: The sulfonyl piperidine derivative is then coupled with a hexahydrocinnolinone precursor under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Piperidine, amines, alcohols
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides
Reduction: Formation of alcohols or amines
Substitution: Formation of various sulfonamide derivatives
Scientific Research Applications
Enzyme Inhibition
Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxine exhibit significant enzyme inhibitory activity. For instance:
- α-glucosidase inhibition : Some sulfonamide derivatives have shown promising results in inhibiting α-glucosidase, which is relevant in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption.
- Acetylcholinesterase inhibition : Compounds derived from this scaffold have also been evaluated for their ability to inhibit acetylcholinesterase, which is critical in the treatment of Alzheimer's Disease (AD) .
Anti-inflammatory and Anticancer Activities
The benzodioxane moiety has been associated with various pharmacological activities:
- Anti-inflammatory effects : Compounds containing this structure have demonstrated anti-inflammatory properties through various mechanisms. For example, specific analogs have been shown to modulate inflammatory pathways effectively .
- Anticancer potential : Some studies suggest that these compounds may possess cytotoxic effects against certain cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance their anticancer efficacy .
Therapeutic Applications
The therapeutic potential of 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one extends across several domains:
- Diabetes Management : By inhibiting α-glucosidase and potentially other enzymes involved in glucose metabolism, this compound could serve as a novel agent in managing T2DM.
- Neurodegenerative Disorders : Its acetylcholinesterase inhibitory activity positions it as a candidate for developing treatments for Alzheimer's Disease and other cognitive disorders.
- Pain Management : The compound's interaction with cannabinoid receptors suggests potential applications in pain relief without psychotropic effects .
Case Studies
Several studies have documented the effectiveness of related compounds in clinical settings:
- A study on sulfonamide derivatives indicated significant improvements in glycemic control among diabetic models when treated with specific analogs derived from benzodioxane structures .
- Research evaluating the anti-inflammatory properties of these compounds revealed that certain derivatives significantly reduced markers of inflammation in vivo .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Compound A : 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one (CAS 610759-68-7, )
- Core: Chromen-4-one (flavonoid-like structure) vs. cinnolin-3-one.
- Substituents: Ethyl and hydroxyl groups on the chromenone core; 2-methylpiperidine instead of sulfonyl-benzodioxine-modified piperidine.
- Molecular Weight: 437.5 g/mol (C24H25NO6) vs. ~430–450 g/mol (estimated for the target compound).
- Key Difference: The chromenone core in Compound A may confer antioxidant or kinase-inhibitory properties, whereas the cinnolinone core in the target compound could exhibit distinct electronic properties for receptor binding .
Compound B : 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid (CAS 461456-17-7, )
- Core: Piperidine-carboxylic acid vs. piperidine-methyl-cinnolinone.
- Substituents: Carboxylic acid at the 4-position of piperidine; lacks the cinnolinone system.
- Molecular Weight: 327.35 g/mol (C14H17NO6S).
- Key Difference: The carboxylic acid group enhances hydrophilicity, making Compound B more suited for ionic interactions, while the target compound’s methyl-cinnolinone system prioritizes hydrophobic binding .
Functional Group Analysis
Pharmacological Implications
- Target Compound: The sulfonyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases), while the hexahydrocinnolinone’s rigidity could improve metabolic stability compared to chromenone-based analogs .
Research Findings and Data Gaps
- Thermodynamic Properties : Analogous compounds (e.g., gas hydrates in ) highlight the need for solubility and stability studies, which are absent for the target compound.
Biological Activity
The compound 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex molecule that incorporates a benzodioxane moiety and a hexahydrocinnolin structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. Herein, we explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 454.52 g/mol. The presence of both a piperidine and a benzodioxane structure suggests potential interactions with biological targets involved in various physiological processes.
Research indicates that derivatives of benzodioxane exhibit diverse biological activities including anti-inflammatory, anticancer, and antimicrobial effects. The incorporation of the sulfonyl group enhances the compound's interaction with biological targets. Notably:
- Anti-inflammatory Activity : Compounds containing the benzodioxane moiety have demonstrated significant anti-inflammatory properties. For instance, studies have shown that 2,3-dihydro-1,4-benzodioxin analogs can inhibit inflammatory pathways effectively .
- Anticancer Potential : The compound's structural features may inhibit key signaling pathways involved in cancer progression. In particular, compounds derived from benzodioxane have been reported to inhibit the p38α MAPK pathway, which is crucial in cancer biology .
Biological Activity Data
The following table summarizes various biological activities associated with benzodioxane derivatives relevant to our compound:
Case Studies
- Anti-inflammatory Effects : A study by Vazquez et al. (2022) demonstrated that a related benzodioxane derivative showed significant inhibition of inflammatory markers in vitro and in vivo models. The regioisomer with specific substitutions exhibited enhanced activity compared to others .
- Anticancer Activity : A recent investigation highlighted the growth inhibitory effects of a benzodioxane bisamide on ovarian carcinoma xenografts. This study emphasized the importance of the benzodioxane scaffold for maintaining efficacy against tumor growth .
Q & A
Q. What safety protocols are essential for handling this compound in academic labs?
- Methodological Answer : Follow GHS guidelines for unclassified but potentially hazardous compounds. Use fume hoods for synthesis/purification, and store samples in airtight containers under inert gas. In case of exposure, immediately rinse skin/eyes with water and consult safety data sheets (SDS) for piperidine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
